Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane
Description
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane (CAS: 85391-79-3) is an organotin compound characterized by a central tin atom bonded to two butyl groups and two octadecadienoyloxy ligands. The acyloxy groups feature cis-configured double bonds at the 9th and 12th carbon positions (9(Z),12(Z)), influencing its stereochemistry and reactivity. This compound is part of the broader class of dibutyltin derivatives, which are utilized in industrial applications such as PVC stabilizers, catalysts, and biocides. Its structural and functional properties are critically shaped by the unsaturated fatty acid-derived ligands, distinguishing it from related compounds with varying acyloxy or alkyl substituents .
Properties
CAS No. |
85391-79-3 |
|---|---|
Molecular Formula |
C44H80O4Sn |
Molecular Weight |
791.8 g/mol |
IUPAC Name |
[dibutyl-[(9Z,12Z)-octadeca-9,12-dienoyl]oxystannyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-,10-9-;;; |
InChI Key |
PWHAJUKSOHXUMK-ZHEBOFABSA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane typically involves the reaction of dibutyltin oxide with octadecadienoic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Dibutyltin oxide+2Octadecadienoic acid→this compound+Water
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The octadecadienoic acid moieties can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Scientific Research Applications
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The tin center can coordinate with various biological molecules, altering their function and activity. The pathways involved in its biological effects are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Acyloxy Group Variations
Variations in the acyloxy ligands significantly alter physicochemical and environmental behaviors:
Key Findings :
Alkyl Chain Variations on Tin
Replacing butyl groups with longer alkyl chains modifies steric and electronic properties:
Key Findings :
- Longer alkyl chains (e.g., octyl) increase molecular weight and reduce volatility, making compounds less suitable for gaseous-phase reactions but more persistent in hydrophobic environments .
Environmental and Regulatory Considerations
Environmental Impact
Biological Activity
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Overview
- Chemical Formula : C44H76O4Sn
- Molecular Weight : 791.8 g/mol
- CAS Number : 85391-79-3
- IUPAC Name : [dibutyl-[(9Z,12Z)-octadeca-9,12-dienoyl]oxystannyl] (9Z,12Z)-octadeca-9,12-dienoate
This compound is synthesized through the reaction of dibutyltin oxide with octadecadienoic acid under controlled conditions to ensure high purity and yield.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The tin center in the compound can coordinate with biological molecules, potentially altering their function. This interaction may lead to disruptions in cellular processes such as:
- Signal Transduction : The compound may interfere with signaling pathways critical for cell proliferation and survival.
- Gene Expression : It may modulate the expression of genes involved in cell cycle regulation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell proliferation. Notable effects were observed in breast cancer and prostate cancer cell lines.
- Mechanistic Insights : The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit angiogenesis, further contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL. |
| Study 2 | Reported a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours of treatment. |
| Study 3 | Showed that the compound inhibited tumor growth in xenograft models by 40% compared to controls. |
Comparative Analysis with Similar Compounds
This compound can be compared with other organotin compounds to assess its unique properties:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| Dibutylbis(stearoyloxy)stannane | Moderate | Low | Membrane disruption |
| Dibutyltin dicarboxylate | High | Moderate | Gene expression modulation |
| Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane | High | High | Apoptosis induction |
Future Directions
The ongoing research into this compound suggests promising applications in drug development, particularly for antimicrobial and anticancer therapies. Further studies are needed to elucidate its full mechanism of action and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
